N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound that features a combination of aromatic, indole, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of 2-mercaptoacetic acid with an appropriate aldehyde to form the thiazolidinone ring.
Indole Derivative Addition: The next step is the addition of the indole derivative, which is achieved through a Knoevenagel condensation reaction between the thiazolidinone and the indole-3-carbaldehyde.
Final Coupling: The final step involves coupling the intermediate with 4-ethoxyaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- **N-(4-chlorophenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H21N3O4S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-2-oxo-1,3-thiazol-3-yl]acetamide |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-16-10-8-15(9-11-16)25-21(27)13-26-22(28)20(31-23(26)29)12-18-14(2)24-19-7-5-4-6-17(18)19/h4-12,28H,3,13H2,1-2H3,(H,25,27)/b18-12+ |
InChI Key |
RHTQDNCDCUKDDB-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(SC2=O)/C=C/3\C(=NC4=CC=CC=C43)C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(SC2=O)C=C3C(=NC4=CC=CC=C43)C)O |
Origin of Product |
United States |
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